molecular formula C12H19NO2 B12089968 4-(2-Diethylaminoethoxy)phenol

4-(2-Diethylaminoethoxy)phenol

Cat. No.: B12089968
M. Wt: 209.28 g/mol
InChI Key: BIIUMCSUBSRPPR-UHFFFAOYSA-N
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Description

4-(2-Diethylaminoethoxy)phenol is an organic compound with the molecular formula C12H19NO2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Diethylaminoethoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-diethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, may also be employed to facilitate the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Diethylaminoethoxy)phenol is unique due to its diethylaminoethoxy group, which enhances its solubility and reactivity compared to simpler phenolic compounds. This makes it more versatile in various chemical and industrial applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[2-(diethylamino)ethoxy]phenol

InChI

InChI=1S/C12H19NO2/c1-3-13(4-2)9-10-15-12-7-5-11(14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

BIIUMCSUBSRPPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)O

Origin of Product

United States

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